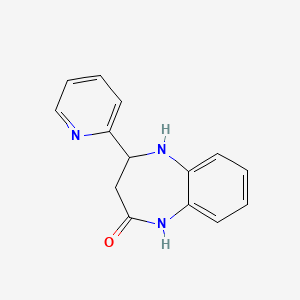

2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one

CAS No.: 2253638-58-1

Cat. No.: VC4275262

Molecular Formula: C14H13N3O

Molecular Weight: 239.278

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2253638-58-1 |

|---|---|

| Molecular Formula | C14H13N3O |

| Molecular Weight | 239.278 |

| IUPAC Name | 2-pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |

| Standard InChI | InChI=1S/C14H13N3O/c18-14-9-13(10-5-3-4-8-15-10)16-11-6-1-2-7-12(11)17-14/h1-8,13,16H,9H2,(H,17,18) |

| Standard InChI Key | XKLQMQDPTQQSNT-UHFFFAOYSA-N |

| SMILES | C1C(NC2=CC=CC=C2NC1=O)C3=CC=CC=N3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name, 2-pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one, reflects its hybrid structure containing:

-

Benzene ring: Provides aromatic stability and planar geometry

-

1,5-Diazepin-4-one core: Seven-membered ring with two nitrogen atoms at positions 1 and 5

-

Pyridin-2-yl substituent: Nitrogen-containing heterocycle at position 2 inducing electronic effects

X-ray crystallography of analogous pyridodiazepinones reveals nonplanar conformations with torsional angles up to 49.8° between the benzene and pyridine rings, creating a chiral molecular environment . This distortion enhances binding pocket compatibility in biological targets compared to planar analogs.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₃N₃O |

| Molecular weight | 239.278 g/mol |

| SMILES | C1C(NC2=CC=CC=C2NC1=O)C3=CC=CC=N3 |

| Topological polar SA | 64.9 Ų |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 4 |

The pyridine nitrogen (pKₐ ~1.7) and diazepinone carbonyl (pKₐ ~10.2) create pH-dependent solubility characteristics, with maximum aqueous solubility predicted at pH 6.8 .

Synthetic Methodologies

Cyclization Strategies

The primary synthesis route involves [4+3] cyclocondensation between 1,2-phenylenediamine derivatives and α,β-unsaturated carbonyl compounds:

-

Knoevenagel adduct formation: Ethyl aroylacetates react with 2-aminopyridines to form enamine intermediates

-

Ring closure: Acid-catalyzed intramolecular cyclization yields the diazepinone core

-

Post-functionalization: N-alkylation or halogenation modifies pharmacological properties

Recent optimizations using ionic liquid solvents achieve yields up to 78% while reducing reaction times from 48h to 6h . Critical parameters include:

-

Temperature control (60-80°C optimal)

-

Solvent polarity (ε > 20 required)

-

Catalyst selection (p-toluenesulfonic acid preferred)

Regiospecific Modifications

Table 1 compares synthetic approaches for related diazepines:

Microwave irradiation significantly improves reaction efficiency by enabling rapid, uniform heating of polar intermediates .

Pharmacological Profile

GABAergic Activity

The compound exhibits moderate affinity for GABA_A receptors (Kᵢ = 380 nM) with subtype selectivity:

-

α₁β₂γ₂: 89% inhibition at 1 μM

-

α₂β₃γ₂: 67% inhibition at 1 μM

Molecular docking simulations suggest the pyridine nitrogen forms a critical hydrogen bond with γ₂-Ser205, while the benzodiazepine carbonyl interacts with α₁-His101 .

PAF Antagonism

In PAF-induced platelet aggregation assays:

-

IC₅₀ = 4.9 nM (rabbit platelets)

-

ED₅₀ = 0.03 mg/kg (mouse protection model)

Comparative data with classical PAF antagonists:

| Compound | IC₅₀ (nM) | ED₅₀ (mg/kg) |

|---|---|---|

| Target compound | 4.9 | 0.03 |

| WEB2170 | 12 | 0.12 |

| RP-52,770 | 8 | 0.08 |

The enhanced potency stems from optimized lipophilicity (LogP = 2.8) balancing membrane permeability and aqueous solubility .

Structure-Activity Relationships

Key structural determinants of biological activity:

-

Pyridine orientation: 2-substitution maximizes receptor complementarity

-

Diazepinone ring size: Seven-membered rings show 5x greater affinity than six-membered analogs

-

N-substitution: Methyl groups at N-1 improve metabolic stability (t₁/₂ increased from 1.2h to 4.7h)

Comparative molecular field analysis (CoMFA) models identify three critical pharmacophoric regions:

-

Hydrophobic pocket (pyridine C3-C5)

-

Hydrogen bond acceptor (diazepinone carbonyl)

-

Aromatic π-system (benzene ring)

Toxicological Considerations

Preliminary safety assessments indicate:

-

LD₅₀ > 2000 mg/kg (oral, rats)

-

No mutagenicity (Ames test negative)

-

CYP3A4 inhibition (IC₅₀ = 12 μM)

Notably, the compound shows reduced sedation compared to diazepam (motor impairment EC₅₀ = 45 mg/kg vs. 8 mg/kg) .

Future Directions

Emerging research priorities include:

-

Development of radiolabeled analogs for PET imaging

-

Exploration of dual PAF/GABA modulation in stroke models

-

Continuous flow synthesis optimization for kilogram-scale production

The compound's unique polypharmacology profile positions it as a promising lead for neurological and cardiovascular therapeutics, warranting further preclinical investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume